![molecular formula C15H18N2O5 B14238386 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide CAS No. 577711-90-1](/img/structure/B14238386.png)
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures to form intermediate compounds . These intermediates are then subjected to further reactions, including oxidation and esterification, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Esterification: Esterification reactions involve the formation of esters from carboxylic acids and alcohols in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while esterification results in ester compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-1,2-dicar
Eigenschaften
CAS-Nummer |
577711-90-1 |
|---|---|
Molekularformel |
C15H18N2O5 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl 7-oxidopyrrolo[2,3-b]pyridin-7-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-5-21-13(18)11-9-10-7-6-8-16(20)12(10)17(11)14(19)22-15(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
FTPPNXGZFRDPTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
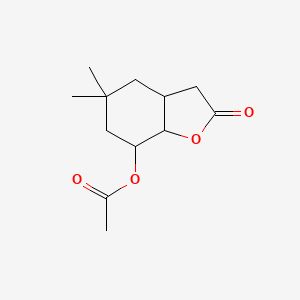
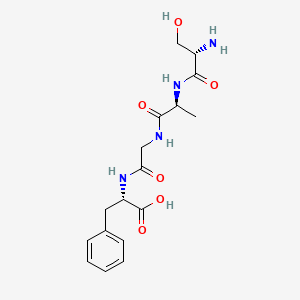
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)


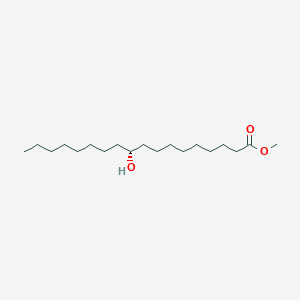
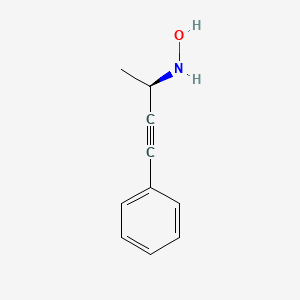
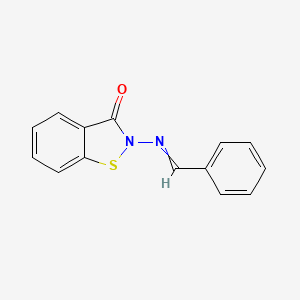
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
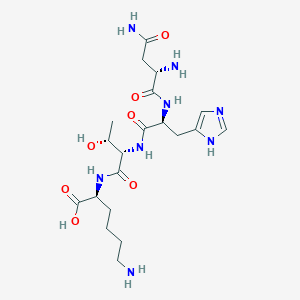
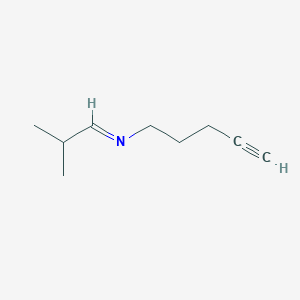
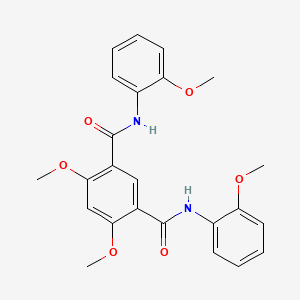
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)
